molecular formula C13H14O3 B2404053 Methyl 3-(4-hydroxyphenyl)hex-4-ynoate CAS No. 865233-36-9; 865234-02-2

Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Cat. No.: B2404053
CAS No.: 865233-36-9; 865234-02-2
M. Wt: 218.252
InChI Key: BENPHURJTUUUSX-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.252. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENPHURJTUUUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)OC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the key structural features of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, and how do they influence its reactivity in synthetic chemistry?

  • Answer: The compound contains a 4-hydroxyphenyl group, a hex-4-ynoate ester backbone, and a methyl ester. The hydroxyl group enables hydrogen bonding and participation in nucleophilic substitutions (e.g., alkylation or acylation), while the alkyne moiety allows for click chemistry or cycloaddition reactions. The ester group is susceptible to hydrolysis under acidic/basic conditions, which can be leveraged for prodrug strategies or derivatization .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

  • Answer: A documented method involves starting from (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid, which is esterified using methanol under acidic catalysis. Example E1 ( ) achieved a 76% yield using 1-bromohexane as an alkylating agent. Limitations include sensitivity of the alkyne group to over-reduction and the need for chiral resolution if enantiomeric purity is required .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodology:

  • Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy: Confirm the ester carbonyl (C=O) at ~1700 cm⁻¹ via IR and aromatic protons (δ 6.8–7.2 ppm) via ¹H-NMR.
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 233.1 (calculated for C₁₃H₁₂O₃).
  • Chiral Analysis: Chiral HPLC or polarimetry is required if working with enantiomers .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., alkyne dimerization) during the synthesis of this compound?

  • Answer:

  • Temperature Control: Maintain reaction temperatures below 60°C to prevent alkyne Glaser coupling.
  • Catalytic Additives: Use copper(I) iodide (0.5–1 mol%) to stabilize the alkyne intermediate.
  • Inert Atmosphere: Conduct reactions under nitrogen/argon to avoid oxidation of the phenolic hydroxyl group .

Q. How can researchers optimize enantiomeric purity in the synthesis of this compound for pharmacological studies?

  • Methodology:

  • Chiral Starting Materials: Use enantiomerically pure (3R)- or (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid (Example II, ).
  • Enzymatic Resolution: Lipase-catalyzed esterification (e.g., Candida antarctica lipase B) selectively acylates one enantiomer.
  • Chromatographic Separation: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve racemic mixtures .

Q. What analytical techniques resolve contradictions in pharmacological data for this compound derivatives (e.g., GPR40 agonist activity)?

  • Answer:

  • Structure-Activity Relationship (SAR): Compare analogs like (3R)-3-(2-fluoro-4-hydroxyphenyl)hex-4-ynoic acid methyl ester (Example III, ) to identify critical functional groups.
  • Receptor Binding Assays: Use radioligand displacement studies (³H-labeled agonists) to quantify affinity differences between enantiomers.
  • Molecular Dynamics Simulations: Model interactions between the alkyne/ester groups and GPR40 binding pockets to explain potency variations .

Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term integrity?

  • Answer:

  • Thermal Stability: Decomposition occurs above 80°C; store at 2–8°C in amber vials.
  • Hydrolytic Sensitivity: Avoid aqueous buffers at pH > 8.0. Lyophilized samples retain stability for >12 months.
  • Analytical Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV checks .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Starting Material(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid
Alkylating Agent1-bromohexane
CatalystNone (thermal activation)
Yield76%
Purity ValidationHPLC-UV, ¹H-NMR, ESI-MS

Table 2: Stability Profile Under Accelerated Conditions

ConditionDegradation After 6 MonthsReference
25°C/60% RH<5%
40°C/75% RH12% (hydrolysis dominant)
Lyophilized, -20°C<2%

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